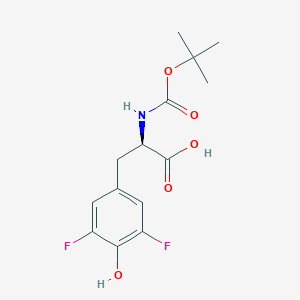

N-Boc-3,5-Difluoro-D-tyrosine

Description

BenchChem offers high-quality N-Boc-3,5-Difluoro-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3,5-Difluoro-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Boc-3,5-Difluoro-D-tyrosine

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acids has become a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule drugs. Among fluorinated amino acids, N-Boc-3,5-Difluoro-D-tyrosine is a particularly valuable building block. The difluorination of the tyrosine ring enhances its resistance to enzymatic oxidation, a common metabolic pathway for tyrosine-containing compounds.[1] The D-configuration provides resistance to proteolytic degradation, further increasing the in vivo half-life of resulting peptides. The tert-butoxycarbonyl (Boc) protecting group is a standard and versatile choice for the α-amino group, facilitating its use in solid-phase peptide synthesis (SPPS).[2][3] This guide provides a comprehensive overview of the synthesis and purification of this critical reagent, drawing on established methodologies and offering practical insights for researchers in the field.

PART 1: Synthesis Strategies for N-Boc-3,5-Difluoro-D-tyrosine

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine presents two primary challenges: the regioselective introduction of two fluorine atoms onto the aromatic ring and the establishment of the D-stereochemistry at the α-carbon. Several synthetic routes have been developed, each with its own advantages and considerations.

Route 1: Chemoenzymatic Synthesis of the 3,5-Difluoro-D-tyrosine Core

A highly efficient approach to obtaining the 3,5-difluoro-tyrosine backbone involves a chemoenzymatic method. This strategy leverages the stereoselectivity of enzymes to produce the desired enantiomer in high purity.

An established method begins with the enzymatic synthesis of 3,5-difluoro-L-tyrosine from 2,6-difluorophenol, pyruvate, and ammonia.[1] While this produces the L-enantiomer, it serves as a crucial starting point. Subsequent chemical modifications can be employed to invert the stereocenter or, more commonly, a parallel enzymatic synthesis using a D-amino acid specific enzyme can be developed.

Route 2: Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the D-enantiomer, bypassing the need for chiral resolution. One powerful strategy is the asymmetric hydrogenation of a suitable enamide precursor. This key step utilizes a chiral rhodium catalyst, such as Burk's catalyst ([Rh(COD)(2R,5R)-Et-DuPhos]BF4), to achieve high enantioselectivity (up to 99.6% ee).[4] This method is particularly attractive for its efficiency and the high optical purity of the product.

N-Boc Protection: A Critical Final Step

Regardless of the route taken to synthesize the 3,5-Difluoro-D-tyrosine core, the final step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.[5][6] The reaction conditions must be carefully controlled to prevent side reactions, such as the formation of the N,O-bis(Boc) derivative.[6]

A general procedure for N-Boc protection involves dissolving the amino acid in a mixture of dioxane and water, followed by the addition of a base such as potassium carbonate.[5] A solution of (Boc)2O in dioxane is then added, and the reaction is stirred at room temperature overnight.[5] Acidification of the reaction mixture followed by extraction with an organic solvent yields the desired N-Boc protected product.[5]

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of N-Boc-3,5-Difluoro-D-tyrosine.

PART 2: Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality of N-Boc-3,5-Difluoro-D-tyrosine for its intended applications.

Purification Techniques

Column Chromatography: Following the synthesis, the crude product is often purified by column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes is a common mobile phase for eluting the desired compound.

Crystallization: For achieving high purity, crystallization is a powerful technique. Differences in the crystallization rates and solubilities of D- and L-enantiomers can be exploited for chiral enhancement.[7]

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for both analytical and preparative separation of enantiomers. Glycopeptide-based chiral stationary phases, such as those employing vancomycin, have been shown to effectively resolve tyrosine enantiomers.[8] The mobile phase composition, including the concentration of the chiral selector and pH, significantly impacts the separation.[8]

Characterization Methods

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the final product.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms and the stereochemistry. 1H, 13C, and 19F NMR are all valuable. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition.[3] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[3] |

| Chiral HPLC | Confirms the enantiomeric purity of the final product. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl of the Boc group and the carboxylic acid. |

Table 1: Key analytical techniques for the characterization of N-Boc-3,5-Difluoro-D-tyrosine.

Experimental Protocol: A Representative Purification by Column Chromatography

-

Prepare the Column: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexanes).

-

Load the Sample: The crude N-Boc-3,5-Difluoro-D-tyrosine is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-Boc-3,5-Difluoro-D-tyrosine.

Visualizing the Purification and Analysis Workflow

Caption: A typical workflow for the purification and analysis of N-Boc-3,5-Difluoro-D-tyrosine.

Conclusion

The synthesis and purification of N-Boc-3,5-Difluoro-D-tyrosine require a careful selection of synthetic strategies and purification techniques. The chemoenzymatic and asymmetric synthesis routes offer efficient pathways to the chiral core, while N-Boc protection is a well-established final step. Rigorous purification by chromatography and crystallization, followed by comprehensive characterization, is crucial for obtaining a high-quality product suitable for demanding applications in drug discovery and peptide synthesis. This guide provides a foundational understanding for researchers and scientists working with this important fluorinated amino acid.

References

- N-Boc-3,5-Difluoro-DL-tyrosine | Benchchem. (URL: )

- N-BOC-3-FLUORO-L-TYROSINE synthesis - chemicalbook. (URL: )

- N-Boc-3,5-Difluoro-L-tyrosine | 1213406-89-3 | Benchchem. (URL: )

-

Supporting information_OBC_rev1 - The Royal Society of Chemistry. (URL: [Link])

-

Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. (URL: [Link])

-

Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions - UCLA – Chemistry and Biochemistry. (URL: [Link])

-

N-Boc-3,5-Difluoro-D-tyrosine | C14H17F2NO5 | CID 26596936 - PubChem. (URL: [Link])

-

Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC - NIH. (URL: [Link])

-

Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH. (URL: [Link])

-

Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine - ACS Publications. (URL: [Link])

-

Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification | Request PDF - ResearchGate. (URL: [Link])

-

Catalytic asymmetric syntheses of tyrosine surrogates - PubMed. (URL: [Link])

-

Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... - ResearchGate. (URL: [Link])

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (URL: [Link])

-

Asymmetric synthesis of the (S)-1,1-dioxido-isothiazolidin-3-one phosphotyrosine mimetic via reduction of a homochiral (R) - PubMed. (URL: [Link])

-

3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem. (URL: [Link])

- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (URL: [Link])

- US4379941A - Resolution of racemic amino acids - Google P

-

Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures - PubMed. (URL: [Link])

-

Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference - PMC - NIH. (URL: [Link])

-

Boc-3,5-dibromo-D-tyrosine - Chem-Impex. (URL: [Link])

Sources

- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic asymmetric syntheses of tyrosine surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 7. Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc-3,5-Difluoro-D-tyrosine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Amino Acids

In the landscape of modern drug discovery and protein engineering, the twenty canonical amino acids represent a foundational but ultimately limited chemical alphabet. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach, enabling the design of peptides and proteins with novel functions and enhanced therapeutic properties. Among these, fluorinated amino acids are particularly powerful tools. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence molecular conformation, stability, and bioactivity.

This guide provides a comprehensive technical overview of N-Boc-3,5-Difluoro-D-tyrosine , a specialized ncAA designed for precise applications in peptide synthesis and biochemical analysis. The presence of two fluorine atoms on the phenolic ring, combined with the acid-labile N-terminal tert-butoxycarbonyl (Boc) protecting group, makes this compound a versatile building block for creating peptides with enhanced proteolytic stability and for use as sensitive probes in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. We will explore its chemical and physical properties, spectroscopic signature, synthesis, and key applications for researchers in medicinal chemistry and drug development.

Physicochemical and Structural Properties

N-Boc-3,5-Difluoro-D-tyrosine is a synthetically modified amino acid derivative. The D-configuration of the chiral center is noteworthy, often employed to confer resistance to enzymatic degradation in peptide-based therapeutics. The difluorination at the 3 and 5 positions of the aromatic ring sterically shields the phenolic hydroxyl group and significantly lowers its pKa, altering its hydrogen bonding capabilities and rendering it resistant to oxidation by enzymes like tyrosinase.[1]

The key structural and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | [2] |

| CAS Number | 1213198-51-6 | [2] |

| Molecular Formula | C₁₄H₁₇F₂NO₅ | [2] |

| Molecular Weight | 317.29 g/mol | [2] |

| Physical Form | White to yellow solid | [2] |

| Storage Temperature | 2–8 °C | [2] |

| Melting Point | Data not available. For context, the related analog N-Boc-3,5-dibromo-D-tyrosine melts at 139–143 °C.[3] | N/A |

| Solubility | No quantitative data available. Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), and solvent systems used in synthesis like dioxane/water and ethyl acetate.[4][5] | N/A |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of N-Boc-3,5-Difluoro-D-tyrosine. The following section details the expected spectroscopic signatures based on standard analytical techniques.

As specific experimental spectra for this compound are not widely published, these interpretations are based on foundational principles and data from closely related analogs, such as N-Boc-L-tyrosine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecular framework.

The proton NMR spectrum provides a clear fingerprint. Based on the spectrum of N-Boc-L-tyrosine[4], the following resonances are expected:

-

~6.8–7.0 ppm: A signal corresponding to the two equivalent aromatic protons (at C2 and C6). Due to coupling with the two adjacent fluorine atoms, this signal is expected to appear as a triplet or a doublet of doublets.

-

~4.2–4.4 ppm: A multiplet corresponding to the α-proton (α-CH).

-

~2.8–3.1 ppm: Two distinct multiplets (a doublet of doublets for each) corresponding to the diastereotopic β-protons (β-CH₂).

-

~1.4 ppm: A sharp singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butoxycarbonyl (Boc) group.[4]

The ¹³C NMR spectrum confirms the carbon skeleton. Key expected chemical shifts include:

-

~173–175 ppm: Carboxylic acid carbon (C=O).

-

~155–157 ppm: Carbamate carbon of the Boc group.

-

~110–160 ppm: Aromatic carbons. The signals for C3 and C5 will show a large coupling constant (¹JCF) due to direct attachment to fluorine. The signals for C2, C4, and C6 will exhibit smaller coupling constants (²JCF and ³JCF).

-

~80 ppm: Quaternary carbon of the Boc group.

-

~55–57 ppm: α-carbon (α-CH).

-

~37 ppm: β-carbon (β-CH₂).

-

~28 ppm: Methyl carbons of the Boc group.

¹⁹F NMR is a crucial technique for fluorinated molecules due to its high sensitivity and the wide range of chemical shifts.

-

A single, sharp resonance is expected for N-Boc-3,5-Difluoro-D-tyrosine, as the two fluorine atoms are chemically equivalent.

-

The exact chemical shift is highly sensitive to the electronic environment but is anticipated to be in the range of -115 to -135 ppm, typical for fluorine atoms on a phenol ring.[6] This distinct signal makes it an excellent reporter for studying molecular interactions without background interference from biological samples.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Expected Ions: In positive ion mode, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 318.11. In negative ion mode, the deprotonated ion [M-H]⁻ would be observed at m/z 316.10. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₄H₁₇F₂NO₅, to within a few parts per million.

Synthesis and Purification

N-Boc-3,5-Difluoro-D-tyrosine is typically synthesized by the N-terminal protection of the parent amino acid, 3,5-Difluoro-D-tyrosine. The most common and robust method employs di-tert-butyl dicarbonate, (Boc)₂O, as the protecting agent under basic conditions.

Workflow for Boc Protection of 3,5-Difluoro-D-tyrosine

Sources

An In-depth Technical Guide to N-Boc-3,5-Difluoro-D-tyrosine as a Non-canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Non-Canonical Amino Acids in Scientific Discovery

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins has become a transformative tool in chemical biology, drug discovery, and materials science. By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities, enhance therapeutic properties, and probe biological processes with unprecedented precision. Among the diverse array of ncAAs, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom.

The incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1] This guide focuses on a specific and valuable fluorinated ncAA: N-Boc-3,5-Difluoro-D-tyrosine. Its structure, featuring a difluorinated phenyl ring and a Boc-protected D-enantiomeric backbone, offers a unique combination of attributes for advanced applications in peptide and protein science. This document will serve as a comprehensive technical resource, detailing its synthesis, properties, and strategic implementation in research and development.

Physicochemical Properties of N-Boc-3,5-Difluoro-D-tyrosine

The strategic placement of two fluorine atoms on the tyrosine ring at the 3 and 5 positions significantly alters its electronic and steric properties compared to native tyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the D-amino acid backbone makes it a ready-to-use building block for solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

| CAS Number | 1213198-51-6 | |

| Molecular Formula | C₁₄H₁₇F₂NO₅ | |

| Molecular Weight | 317.29 g/mol | [2] |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8 °C | |

| pKa (unprotected side chain) | ~7.2 | [3] |

Synthesis and Quality Control

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine can be approached through a multi-step process, often starting from commercially available 3,5-difluoro-D-tyrosine or through enzymatic methods to establish the D-stereochemistry.[4][5][6] A general, yet effective, synthetic strategy involves the protection of the α-amino group of 3,5-difluoro-D-tyrosine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Protocol:

A plausible synthesis route is outlined below, based on established methods for Boc protection of amino acids.[7]

-

Dissolution: 3,5-Difluoro-D-tyrosine is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: A base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the amino group, making it nucleophilic.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The deprotonated amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amino acid.

-

Work-up and Purification: The reaction mixture is typically acidified, and the product is extracted with an organic solvent. The crude product is then purified, often by crystallization or column chromatography, to yield pure N-Boc-3,5-Difluoro-D-tyrosine.

General workflow for the synthesis of N-Boc-3,5-Difluoro-D-tyrosine.

Quality Control: Ensuring Purity and Identity

Rigorous quality control is essential to ensure the successful incorporation of N-Boc-3,5-Difluoro-D-tyrosine into peptides. The following analytical techniques are critical for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the Boc group (a characteristic singlet around 1.4 ppm), aromatic protons, and the protons of the amino acid backbone.[7]

-

¹⁹F NMR: Provides a distinct signal for the fluorine atoms on the aromatic ring, which is highly sensitive to their chemical environment.[8][9] This technique is particularly powerful for confirming the identity and purity of fluorinated compounds.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also be analyzed to verify the structure, with a characteristic loss of the Boc group often observed.[10][11][12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product.

Applications in Peptide and Protein Science

The unique properties of N-Boc-3,5-Difluoro-D-tyrosine make it a valuable tool for a range of applications, from fundamental biochemical studies to the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-3,5-Difluoro-D-tyrosine is designed for use in Boc-based SPPS. The incorporation of this sterically hindered amino acid may require optimized coupling conditions to ensure high efficiency.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid has been attached.

-

Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) to remove the Boc group from the N-terminus of the growing peptide chain.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a tertiary amine base, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).

-

Amino Acid Activation and Coupling:

-

Dissolve N-Boc-3,5-Difluoro-D-tyrosine (typically 2-4 equivalents relative to the resin loading) in DMF.

-

Add a coupling reagent. For sterically hindered amino acids, more potent activators such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended over standard carbodiimide reagents.[13][14][15]

-

Add a base, such as DIEA, to the activation mixture.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Longer coupling times or double coupling may be necessary to achieve complete reaction.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or a specific test for secondary amines if the preceding residue was proline.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers to prevent side reactions.

Workflow for the incorporation of N-Boc-3,5-Difluoro-D-tyrosine in SPPS.

Case Studies and Proven Applications

-

Probing Enzyme Mechanisms: 3,5-Difluorotyrosine has been successfully used as a tyrosinase-resistant surrogate for tyrosine in screening assays for protein tyrosine phosphatases (PTPs).[3][16] Its incorporation allows for the study of PTP substrate specificity without the complication of enzymatic browning by tyrosinase. The kinetic properties of peptides containing 3,5-difluorotyrosine were found to be very similar to their native tyrosine-containing counterparts, demonstrating that it is an excellent functional mimic.[3]

-

Modulating Redox Potentials: The electron-withdrawing nature of the fluorine atoms lowers the reduction potential of the tyrosine side chain. This property has been exploited to study multistep radical transfer processes in enzymes like ribonucleotide reductase. By site-specifically incorporating 3,5-difluorotyrosine, researchers can finely tune the electrochemical properties of the protein and gain insights into the thermodynamics of electron transfer reactions.[17]

-

Enhancing Peptide Stability: While not always predictable, the incorporation of fluorinated amino acids can enhance the proteolytic stability of peptides.[18][19][20] The strong carbon-fluorine bond and the altered electronic properties of the aromatic ring can make the adjacent peptide bonds less susceptible to enzymatic cleavage. This is a critical consideration in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

-

¹⁹F NMR Probes for Structural Biology: The fluorine atoms in 3,5-difluorotyrosine serve as sensitive ¹⁹F NMR probes for studying protein structure, dynamics, and interactions.[8][21][22][23] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing valuable information about conformational changes upon ligand binding or protein-protein interactions.

Troubleshooting and Expert Considerations

-

Incomplete Coupling: Due to the steric hindrance of the 3,5-difluoro-substituted ring and the Boc group, incomplete coupling can be a challenge. To address this, consider the following:

-

Use a more potent coupling reagent like HATU or HCTU.

-

Increase the excess of the amino acid and coupling reagents.

-

Extend the coupling time or perform a double coupling.

-

Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.

-

-

Racemization: While the use of D-amino acids is intentional, it is important to use coupling conditions that minimize racemization at other chiral centers in the peptide chain. The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress this side reaction.

-

Side Reactions during Cleavage: The cleavage of the peptide from the resin using strong acids can sometimes lead to side reactions, such as alkylation of sensitive residues. The use of a scavenger cocktail (e.g., containing anisole, thioanisole, or ethanedithiol) is crucial to trap the reactive carbocations generated during the cleavage process.

Conclusion

N-Boc-3,5-Difluoro-D-tyrosine is a powerful and versatile non-canonical amino acid that offers a wealth of opportunities for researchers in peptide and protein science. Its unique combination of a D-enantiomeric backbone and a difluorinated aromatic ring allows for the creation of peptides with enhanced stability, novel biological activities, and tailored physicochemical properties. By understanding its synthesis, properties, and the nuances of its incorporation into peptides, scientists can leverage this valuable building block to push the boundaries of drug discovery, protein engineering, and fundamental biological research.

References

-

Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3268. [Link]

-

Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Semantic Scholar. [Link]

-

Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate. [Link]

-

Wikipedia. (n.d.). D-Amino acid. In Wikipedia. Retrieved from [Link]

-

Zhang, X., et al. (2017). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 101(17), 6493-6505. [Link]

-

Ghosh, A. K., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 19(10), 1545-1556. [Link]

-

Gopishetty, B., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 8(23), 5345-5348. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-L-Tyrosine. Retrieved from [Link]

-

Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(11), 3749-3753. [Link]

-

Gopishetty, B., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 8(23), 5345-5348. [Link]

-

Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from [Link]

-

Asante, V., et al. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. Journal of Fluorine Chemistry, 155, 134-141. [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Tommos, C., et al. (2013). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Biochemistry, 52(49), 8960-8968. [Link]

-

Raines, R. T., et al. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(5), 301-309. [Link]

-

Van Horn, J. D., et al. (2019). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic Letters, 21(1), 148-151. [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-3,5-Difluoro-D-tyrosine. Retrieved from [Link]

-

Dvinskikh, S. V., et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 133(4), 857-864. [Link]

-

The Weizmann Institute of Science. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

- Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Scilit. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Retrieved from [Link]

Sources

- 1. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Advances in Enzymatic Synthesis of D-Amino Acids | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. bachem.com [bachem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Scilit [scilit.com]

- 21. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biophysics.org [biophysics.org]

A Technical Guide to the Spectroscopic Characterization of N-Boc-3,5-Difluoro-D-tyrosine

Introduction: The Imperative for Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing the therapeutic properties of peptides and proteins. Among these, fluorinated amino acids such as N-Boc-3,5-Difluoro-D-tyrosine have garnered significant interest. The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for medicinal chemists.[1] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, ensuring regioselective coupling.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For N-Boc-3,5-Difluoro-D-tyrosine, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-3,5-Difluoro-D-tyrosine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -NH, -COOH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, so data acquisition is relatively rapid.[1]

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Predicted NMR Data and Interpretation

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~1.40 | singlet | 9H | Boc group (-C(CH₃)₃) | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet in a region shielded from other signals. |

| ~2.9-3.1 | multiplet | 2H | β-CH₂ | These diastereotopic protons are adjacent to the chiral α-carbon, leading to a complex multiplet. They will also exhibit coupling to the α-proton. |

| ~4.2-4.4 | multiplet | 1H | α-CH | This proton is coupled to the adjacent β-protons and the NH proton, resulting in a multiplet. Its chemical shift is influenced by the electron-withdrawing effects of the nitrogen and carbonyl groups. |

| ~6.8-7.0 | doublet or triplet | 2H | Aromatic C2-H, C6-H | These two protons are chemically equivalent and will appear as a single resonance. The multiplicity will be a triplet due to coupling with the two adjacent fluorine atoms. |

| ~9.0-9.5 | broad singlet | 1H | Phenolic -OH | The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. It may appear as a broad signal due to hydrogen bonding. |

| ~12.0-13.0 | broad singlet | 1H | Carboxylic acid -COOH | Similar to the phenolic proton, the carboxylic acid proton is labile and its signal is often broad. |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~28.0 | Boc group (-C(CH₃)₃) | The three equivalent methyl carbons of the Boc group. |

| ~36.0 | β-CH₂ | The aliphatic carbon of the side chain. |

| ~55.0 | α-CH | The chiral α-carbon, shifted downfield by the adjacent nitrogen and carbonyl groups. |

| ~80.0 | Boc group (-C(CH₃)₃) | The quaternary carbon of the Boc group. |

| ~110-115 (doublet) | Aromatic C2, C6 | These carbons are directly coupled to fluorine, resulting in a large ¹JCF coupling constant, which will appear as a doublet. |

| ~125-130 (triplet) | Aromatic C4 | This carbon is coupled to the two fluorine atoms at the 3 and 5 positions, leading to a triplet multiplicity due to ²JCF coupling. |

| ~150-155 (triplet) | Aromatic C3, C5 | These carbons are directly bonded to fluorine and will show a very large ¹JCF coupling. They are also coupled to the adjacent aromatic protons. |

| ~155.0 | Boc group (-C=O) | The carbonyl carbon of the carbamate. |

| ~173.0 | Carboxylic acid (-COOH) | The carbonyl carbon of the carboxylic acid. |

¹⁹F NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Key Insights |

| -120 to -140 | triplet | The two fluorine atoms at the 3 and 5 positions are chemically equivalent. They will be coupled to the two adjacent aromatic protons (C2-H and C6-H), resulting in a triplet. The chemical shift is characteristic of fluorine on an electron-rich aromatic ring.[2] |

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) | The very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. |

| ~3300 | Medium | N-H stretch (carbamate) | The N-H stretching vibration of the Boc-protected amine. |

| ~3200 | Broad, medium | O-H stretch (phenol) | The stretching vibration of the phenolic hydroxyl group, which may be broadened due to hydrogen bonding. |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the Boc group and the amino acid side chain. |

| ~1710 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch of the carboxylic acid is typically very strong. |

| ~1690 | Strong | C=O stretch (carbamate) | The carbonyl stretch of the Boc protecting group. |

| ~1510, ~1450 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1250, ~1160 | Strong | C-O stretch | Strong absorptions associated with the C-O bonds in the carboxylic acid and the carbamate. |

| ~1100-1000 | Strong | C-F stretch | The C-F stretching vibrations are typically strong and appear in this region. |

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, look for the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺. In negative mode, look for the deprotonated molecule [M-H]⁻.

-

High-Resolution MS (HRMS): If available, use an HRMS instrument (e.g., Orbitrap, FT-ICR) to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula.

Predicted MS Data and Interpretation

Molecular Formula: C₁₄H₁₇F₂NO₅ Molecular Weight: 317.29 g/mol

| Ion Mode | Predicted m/z | Ion | Rationale and Key Insights |

| Positive | 318.11 | [M+H]⁺ | The protonated molecular ion. |

| Positive | 340.09 | [M+Na]⁺ | An adduct with sodium, which is often present as an impurity. |

| Negative | 316.10 | [M-H]⁻ | The deprotonated molecular ion. |

Fragmentation Analysis

In tandem MS (MS/MS) experiments, the molecular ion can be fragmented to provide further structural information. A key fragmentation pathway for N-Boc protected amino acids is the loss of the Boc group or components thereof.

Caption: Predicted fragmentation of [M+H]⁺ in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic characterization of N-Boc-3,5-Difluoro-D-tyrosine is essential for its effective use in research and development. This guide provides a detailed predictive framework for its analysis by NMR, IR, and MS. By combining these techniques, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Benchchem. (n.d.). N-Boc-3,5-Difluoro-DL-tyrosine.

-

DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3473–3483. Retrieved from [Link]

Sources

A Technical Guide to the Effects of Difluorination on Tyrosine Properties

Abstract: The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology and drug development.[1][2][3][4][5] This guide provides an in-depth technical analysis of 3,5-difluorotyrosine (F₂Y), a critical analog of tyrosine. We will explore its synthesis, the profound effects of difluorination on its physicochemical properties, and its subsequent impact on peptide and protein structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids to probe biological systems and design next-generation therapeutics.

Introduction: Why Fluorinate Tyrosine?

Tyrosine is a cornerstone amino acid, playing pivotal roles in protein structure and function, from acting as a key node in signaling cascades via phosphorylation to participating in vital redox reactions.[6][7] Modifying its properties through synthetic chemistry offers a unique window into these processes. The introduction of fluorine, a small yet highly electronegative atom, induces minimal steric perturbation while dramatically altering the electronic landscape of the molecule.[8][9]

3,5-difluorotyrosine (F₂Y) has emerged as a particularly useful analog. It is essentially isosteric with tyrosine, meaning it has a similar size and shape, which often allows it to be seamlessly integrated into biological systems.[8] However, the two fluorine atoms significantly impact its acidity, redox potential, and spectroscopic properties, making it an invaluable probe for a wide range of applications.

Synthesis and Incorporation of 3,5-Difluorotyrosine

The practical application of F₂Y begins with its efficient synthesis and subsequent incorporation into peptides and proteins.

Chemo-enzymatic Synthesis of F₂Y

A robust and scalable method for producing F₂Y involves a chemo-enzymatic process.[8][9][10] This approach leverages the power of enzymes for stereospecific synthesis, a critical requirement for biological applications.

The process typically starts with commercially available 2,6-difluorophenol. This precursor undergoes an enzymatic reaction with pyruvate and ammonia to yield the F₂Y amino acid.[8][10] For solid-phase peptide synthesis (SPPS), the synthesized F₂Y must be appropriately protected. This involves the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl group with a tert-butyl (tBu) ether.[8][10]

// Nodes A [label="2,6-Difluorophenol\n+ Pyruvate + NH3", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tyrosine Phenol-lyase\n(Enzymatic Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3,5-Difluorotyrosine (F₂Y)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Fmoc-OSu", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; E [label="Nα-Fmoc-F₂Y-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="SOCl₂, MeOH", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; G [label="Nα-Fmoc-F₂Y-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Isobutylene, H₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I [label="Nα-Fmoc-F₂Y(tBu)-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="LiOH", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; K [label="Fmoc-F₂Y(tBu)-OH\n(SPPS-Ready)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reaction"]; B -> C [label="Product"]; C -> E [label="Protection", headport="w", tailport="e"]; D -> E [style=invis]; // Helper for layout E -> G [label="Esterification"]; F -> G [style=invis]; G -> I [label="tBu Protection"]; H -> I [style=invis]; I -> K [label="Hydrolysis"]; J -> K [style=invis]; }

Incorporation into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS): The fully protected Fmoc-F₂Y(tBu)-OH can be readily incorporated into peptides using standard Fmoc-based solid-phase synthesis protocols.[8][10] Despite its modified structure, it couples efficiently to the growing peptide chain.[8]

Genetic Code Expansion: For incorporation into larger proteins, genetic code expansion techniques are employed.[6][11] This powerful method involves re-engineering the translational machinery of a host organism (like E. coli) to recognize a stop codon, typically the amber codon (UAG), as a signal to incorporate an unnatural amino acid.[6][11][12][13] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for F₂Y and does not cross-react with endogenous amino acids or tRNAs.[6][14]

Altered Physicochemical Properties of F₂Y

The electron-withdrawing nature of the two fluorine atoms imparts unique physicochemical properties to F₂Y compared to its natural counterpart.

| Property | Tyrosine (Tyr) | 3,5-Difluorotyrosine (F₂Y) | Significance |

| Phenolic pKa | ~10.1 | 7.2 - 8.0 | Increased acidity, phenolate form is more accessible at physiological pH. |

| Redox Potential (Y-O•/Y-OH) | ~1056 mV | ~1026 mV | Lowered potential, making the tyrosyl radical easier to form. |

| Hydrophobicity | Moderate | Increased | Enhanced hydrophobic character can influence protein folding and interactions. |

| ¹⁹F NMR Signal | N/A | Present | Provides a sensitive spectroscopic probe for structural and dynamic studies. |

Note: pKa and redox potential values can vary depending on the local protein environment.[6][8][11][15]

Lowered pKa

The most significant alteration is the dramatic decrease in the pKa of the phenolic hydroxyl group. The fluorine atoms inductively withdraw electron density from the aromatic ring, stabilizing the resulting phenolate anion and making the proton more acidic.[8] This lowered pKa (from ~10.1 for tyrosine to ~7.2-8.0 for F₂Y) means that at physiological pH, a significant population of F₂Y residues will exist in the deprotonated, phenolate form.[6][8][11][15] This has profound implications for electrostatic interactions and hydrogen bonding within a protein.

Modulated Redox Potential

Tyrosine residues are often involved in electron transfer reactions, forming a transient tyrosyl radical (Y-O•). The difluorination of the ring lowers the formal reduction potential of the Y-O•/Y-OH couple by approximately 30 mV.[6][11][16] This makes F₂Y easier to oxidize than tyrosine, a property that can be exploited to study and modulate biological electron transfer pathways, such as those in ribonucleotide reductase.[6][11][16]

Impact on Protein Structure and Function

The unique properties of F₂Y make it a powerful tool for probing and manipulating protein structure and function.

Minimal Structural Perturbation

Due to the similar van der Waals radii of fluorine (1.35 Å) and hydrogen (1.10 Å), substituting F₂Y for tyrosine generally results in very minor structural changes to the protein backbone.[6][8] This is a crucial feature, as it allows researchers to study the electronic effects of fluorination without significantly altering the protein's overall fold.[17]

Probing Protein Environments with ¹⁹F NMR

Fluorine has a nuclear spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy.[18][19][20][21] Since proteins do not naturally contain fluorine, the ¹⁹F NMR signal from an incorporated F₂Y residue is background-free.[18] The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local chemical environment, providing high-resolution information on:

-

Protein folding and conformational changes.

-

Ligand binding events.[18]

-

Protein-protein interactions.[22]

-

Dynamics of the protein backbone and side chains.[23]

// Nodes Start [label="Incorporate F₂Y\ninto Protein of Interest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Acquire ¹⁹F NMR Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; State1 [label="Apo Protein (State 1)\n¹⁹F Chemical Shift δ₁", fillcolor="#FBBC05", fontcolor="#202124"]; AddLigand [label="Add Ligand / Binding Partner", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; State2 [label="Bound Protein (State 2)\n¹⁹F Chemical Shift δ₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Chemical Shift\nPerturbation (Δδ = |δ₂ - δ₁|)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Infer Binding, Conformational\nChange, or Environmental Shift", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> NMR; NMR -> State1; State1 -> AddLigand; AddLigand -> State2; State2 -> Analysis; State1 -> Analysis [style=dashed, label="Compare"]; Analysis -> Conclusion; }

Modulating Enzymatic Activity

The substitution of F₂Y for tyrosine can have varied effects on enzyme kinetics. In some cases, F₂Y-containing peptides behave as excellent mimics of their tyrosine counterparts. For example, in studies with protein tyrosine phosphatases (PTPs), F₂Y-containing substrates displayed kinetic properties (k_cat and K_M) that were very similar (≤2-fold difference) to the native tyrosine-containing substrates.[8]

However, F₂Y is resistant to oxidation by enzymes like tyrosinase.[8][9] This property is highly advantageous in screening assays where the oxidation of a tyrosine residue is used as a detection method, as it allows F₂Y to act as a stable surrogate that won't generate false positives.[8]

Experimental Protocols

Protocol: Incorporation of F₂Y via Amber Suppressor Mutagenesis in E. coli

This protocol outlines the general steps for site-specifically incorporating F₂Y into a target protein expressed in E. coli.

Prerequisites:

-

E. coli strain engineered for UAA incorporation (e.g., RF1 knockout).[12]

-

Plasmid encoding the orthogonal F₂Y-tRNA synthetase and suppressor tRNA.

-

Expression plasmid for the target protein with a UAG (amber) codon at the desired site.

Methodology:

-

Transformation: Co-transform the engineered E. coli strain with the synthetase/tRNA plasmid and the target protein expression plasmid.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., 2xYT) to an optimal density (OD₆₀₀ ≈ 0.6-0.8).

-

Induction: Induce the expression of the synthetase, tRNA, and target protein using the appropriate inducers (e.g., arabinose for the synthetase/tRNA and IPTG for the target protein).

-

Supplementation: Simultaneously with induction, supplement the culture medium with 3,5-difluorotyrosine to a final concentration of 1-2 mM.[6]

-

Expression: Allow the protein to express for the desired time at an optimal temperature (e.g., 18-30°C for 12-16 hours).

-

Harvest and Purification: Harvest the cells by centrifugation and purify the F₂Y-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

-

Verification: Confirm the successful incorporation of F₂Y using mass spectrometry (observing the expected mass shift) and/or Western blot (comparing full-length protein expression with a negative control grown without F₂Y).

Protocol: Kinetic Analysis of an F₂Y-Containing Enzyme Substrate

This protocol describes how to compare the kinetic parameters of an enzyme using a native tyrosine-containing substrate versus an F₂Y-containing substrate.[24][25][26]

Materials:

-

Purified enzyme of interest (e.g., a protein tyrosine phosphatase).

-

Synthetic peptide substrate containing tyrosine.

-

Synthetic peptide substrate containing F₂Y at the equivalent position.

-

Appropriate reaction buffer (e.g., pH 7.4).

-

Detection reagent (e.g., a fluorogenic or colorimetric phosphate detection kit).[27]

-

Plate reader or spectrophotometer.

Methodology:

-

Prepare Substrate Solutions: Prepare a series of dilutions for both the Tyr- and F₂Y-containing peptides in the reaction buffer.

-

Enzyme Reaction: In a microplate, initiate the enzymatic reaction by adding a fixed, limiting concentration of the enzyme to the various concentrations of each substrate.

-

Measure Initial Velocity (v₀): Monitor the formation of the product over a short time course by measuring the change in absorbance or fluorescence. Calculate the initial velocity for each substrate concentration.

-

Data Analysis: Plot the initial velocity (v₀) against substrate concentration [S] for both the Tyr and F₂Y peptides.

-

Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation to determine the K_M (Michaelis constant) and V_max (maximum velocity) for each substrate. The catalytic efficiency (k_cat/K_M) can then be calculated.[28]

-

Comparison: Compare the kinetic parameters obtained for the F₂Y-containing peptide to those of the native tyrosine-containing peptide to quantify the effect of difluorination on enzyme recognition and turnover.[8]

Conclusion

3,5-difluorotyrosine is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its unique combination of isosteric size, altered pKa, and modulated redox potential allows for the subtle yet impactful manipulation of protein properties. From providing a background-free NMR probe for detailed structural analysis to modulating enzymatic activity and electron transfer, the applications of F₂Y continue to expand. The robust synthetic routes and established methods for its incorporation into proteins ensure that F₂Y will remain a key component in the toolkit for designing more stable, potent, and specific therapeutic proteins and for unraveling the complex mechanisms of biological systems.

References

-

Gopishetty, B., Ren, L., Waller, T. M., Wavreille, A.-S., Lopez, M., Thakkar, A., Zhu, J., & Pei, D. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 7(10), 1887–1890. [Link]

-

Lin, C. J., Söll, D., & Tommos, C. (2013). Formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Biochemistry, 52(49), 8947–8955. [Link]

-

Lin, C. J., Söll, D., & Tommos, C. (2013). Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer. PubMed.[Link]

-

Lin, C. J., Söll, D., & Tommos, C. (2013). Formal Reduction Potential of 3,5-Difluorotyrosine in a Structured Protein: Insight into Multistep Radical Transfer. Biochemistry, 52(49), 8947-8955. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.[Link]

-

Lin, C. J., Söll, D., & Tommos, C. (2013). Formal Reduction Potential of 3,5-Difluorotyrosine in a Structured Protein: Insight into Multistep Radical Transfer. American Chemical Society.[Link]

-

Gopishetty, B., Ren, L., Waller, T. M., Wavreille, A.-S., Lopez, M., Thakkar, A., Zhu, J., & Pei, D. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. American Chemical Society.[Link]

-

Gopishetty, B., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.[Link]

-

Gopishetty, B., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.[Link]

-

Stubbe, J., & Tommos, C. (2014). Formal reduction potentials of difluorotyrosine and trifluorotyrosine protein residues: Defining the thermodynamics of multistep radical transfer. Journal of the American Chemical Society, 136(28), 9945–9953. [Link]

-

Mykhailiuk, P. K. (2021). Applications of fluorine-containing amino acids for drug design. ResearchGate.[Link]

-

Gopishetty, B., et al. (n.d.). Synthesis of 3,5-Difluorotyrosine-Containing. Amanote Research.[Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-L-Tyrosine. PubChem Compound Database.[Link]

-

Stubbe, J., & Tommos, C. (2014). Formal Reduction Potentials of Difluorotyrosine and Trifluorotyrosine Protein Residues: Defining the Thermodynamics of Multistep Radical Transfer. Journal of the American Chemical Society, 136(28), 9945-9953. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(4), 786. [Link]

-

Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 894729. [Link]

-

Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]

-

Tuma, R., & Peñalva, M. A. (2009). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 15(3), 506–514. [Link]

-

Bilgiçer, B., & Kumar, K. (2004). Fluorinated proteins: from design and synthesis to structure and stability. Tetrahedron, 60(31), 6571-6581. [Link]

-

Malet-Sanz, L., & Susanne, F. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate.[Link]

-

Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin.[Link]

-

Csupor-Löffler, B., et al. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 40(2), 291-306. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-28. [Link]

-

van der Vlist, J., & de Kruif, J. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Immunology, 4, 295. [Link]

-

Villa, J. K., et al. (2017). Fluorotyrosine analogs and corresponding pKa values. ResearchGate.[Link]

-

GeneFrontier Corporation. (2025). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex®.[Link]

-

Chang, A., & Rao, J. (2021). On Catalytic Kinetics of Enzymes. International Journal of Molecular Sciences, 22(23), 12797. [Link]

-

Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Analytical & Bioanalytical Techniques.[Link]

-

Walsh Medical Media. (n.d.). Investigating Enzyme Kinetics and their Applications in Biotechnology. Journal of Analytical Biochemistry and Separation Techniques.[Link]

-

van Oijen, A. M., & Joo, C. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. Current Opinion in Structural Biology, 28, 144-149. [Link]

-

Schnell, S. (2023). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. Symmetry, 15(12), 2261. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 13. 【Poster_MBSJ 2024】 Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system | Posters | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]

- 14. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formal reduction potentials of difluorotyrosine and trifluorotyrosine protein residues: Defining the thermodynamics of multistep radical transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]

- 23. Current applications of 19F NMR to studies of protein structure and dynamics. | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. longdom.org [longdom.org]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Strategic Integration of Fluorinated D-Amino Acids in Biochemical Research and Drug Discovery: A Technical Guide

Foreword: Beyond Nature's Alphabet

In the landscape of peptide and protein engineering, the pursuit of enhanced stability, refined functionality, and novel therapeutic potential is a constant driver of innovation. While the 20 canonical L-amino acids provide a vast blueprint for biological function, the introduction of non-canonical amino acids has opened new frontiers. This guide delves into a particularly potent class of these building blocks: fluorinated D-amino acids . The strategic combination of fluorine's unique electronic properties with the proteolytic resistance conferred by D-chirality offers a powerful toolkit for researchers, scientists, and drug development professionals. This document serves as an in-depth technical exploration of the synthesis, properties, and diverse applications of these remarkable molecules, moving beyond a simple recitation of facts to provide a causal understanding of their utility in modern biochemistry.

The Foundational Principles: Why Fluorine and D-Chirality?

The decision to incorporate a fluorinated D-amino acid into a peptide or protein is a deliberate one, driven by the desire to impart specific, advantageous properties. Understanding the individual contributions of both fluorination and D-stereochemistry is crucial to appreciating their synergistic potential.

The Impact of Fluorination: A Subtle yet Powerful Influencer

Fluorine, the most electronegative element, possesses a small van der Waals radius, second only to hydrogen. This allows it to act as a subtle steric replacement for hydrogen while exerting profound electronic effects. The introduction of fluorine into an amino acid side chain can modulate a range of physicochemical properties:

-

Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to increased stability of the amino acid and, by extension, the peptide it is incorporated into.[][2]

-

Increased Hydrophobicity and Lipophilicity: Fluorination generally increases the hydrophobicity of an amino acid side chain.[][2] This can enhance a peptide's ability to cross cell membranes and can influence protein folding by favoring the burial of fluorinated residues within the hydrophobic core.[][3]

-

Modulation of Acidity and Polarity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and introduce localized dipoles, influencing intermolecular interactions.[][4]

-

Conformational Control: Fluorine can exert significant control over the conformation of amino acid side chains and the local peptide backbone through stereoelectronic effects such as the gauche effect.[3][5] This has been notably demonstrated in fluorinated proline derivatives, where the ring pucker can be precisely controlled.[3][5]

-

Resistance to Metabolic Degradation: Fluorination can block sites of enzymatic oxidation, such as by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a peptide therapeutic.[3][6]

The Advantage of D-Chirality: Resisting the Proteolytic Onslaught

The vast majority of naturally occurring amino acids are in the L-enantiomeric form. Consequently, proteases, the enzymes responsible for peptide and protein degradation, have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid creates a "proteolytic shield."

-

Inherent Protease Resistance: The unnatural stereochemistry of a D-amino acid at the scissile bond disrupts the precise three-dimensional arrangement required for protease binding and catalysis, rendering the peptide significantly more resistant to degradation.[7]

The Synergy of Fluorinated D-Amino Acids

The combination of these two modifications results in a building block with a unique and powerful set of attributes. A peptide containing a fluorinated D-amino acid benefits from both the inherent proteolytic resistance of the D-isomer and the enhanced metabolic stability and conformational control imparted by fluorination. This dual-pronged approach to stabilization is a key strategy in the development of long-lasting and effective peptide-based therapeutics.

Synthesis of Enantiopure Fluorinated D-Amino Acids: A Chemist's Challenge and Triumph

The synthesis of fluorinated D-amino acids in their enantiomerically pure form is a non-trivial task. The challenge lies in controlling the stereochemistry at the α-carbon while introducing the fluorine atom(s) at the desired position. Several strategies have been developed to address this.[4][8]

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a single enantiomer directly. Common approaches include:

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

-

Chiral Catalysts: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

-

Starting from the Chiral Pool: Readily available enantiopure natural products are used as starting materials.

A generalized workflow for the asymmetric synthesis of a fluorinated D-amino acid is depicted below:

Caption: A generalized workflow for the asymmetric synthesis of fluorinated D-amino acids.

Enzymatic Resolution: Nature's Chiral Selectivity

An alternative to asymmetric synthesis is the resolution of a racemic mixture of fluorinated amino acids. This approach leverages the high stereoselectivity of enzymes.

Experimental Protocol: Enzymatic Resolution of Racemic N-Acetyl-3-fluorophenylalanine

This protocol provides a method for the separation of a racemic mixture of N-acetyl-3-fluorophenylalanine to obtain the D-enantiomer.

-

Substrate Preparation: Synthesize racemic N-acetyl-3-fluorophenylalanine from 3-fluorophenylalanine using acetic anhydride.

-

Enzyme Selection: Immobilized Penicillin G Acylase is a suitable enzyme for this resolution.

-

Reaction Setup:

-

Dissolve the racemic N-acetyl-3-fluorophenylalanine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add the immobilized enzyme to the solution.

-

Maintain the temperature at a constant value (e.g., 37°C) with gentle agitation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the product.

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached approximately 50% conversion (ideally, when the ee of the remaining substrate is >99%), stop the reaction by filtering off the immobilized enzyme.

-

The reaction mixture will contain the unreacted N-acetyl-D-3-fluorophenylalanine and the product L-3-fluorophenylalanine.

-

Acidify the solution to precipitate the N-acetyl-D-3-fluorophenylalanine.

-

Collect the precipitate by filtration, wash, and dry.

-

The L-3-fluorophenylalanine can be isolated from the filtrate.

-

-

Deprotection: Hydrolyze the N-acetyl group from the D-enantiomer using acidic conditions to yield the final D-3-fluorophenylalanine.

Applications in Peptide and Protein Science

The unique properties of fluorinated D-amino acids make them valuable tools in a wide range of biochemical applications, from fundamental studies of protein structure and function to the development of novel therapeutics.

Enhancing Peptide Stability: A Two-Pronged Defense

The primary application of fluorinated D-amino acids in peptide-based drug development is to enhance their in vivo stability.

-

Proteolytic Resistance: As previously mentioned, the D-configuration provides a robust defense against degradation by proteases.

-

Metabolic Stability: Fluorination at strategic positions can block metabolic hotspots, preventing enzymatic modification and inactivation.[3][6]